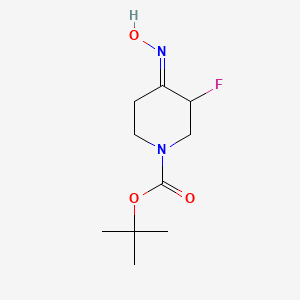
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl ester, a hydroxy group, and a methyl group, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine.
Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.
Formation of Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.
Deprotection: The final step involves deprotection of the hydroxy group to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control of reaction conditions, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
(3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure with an additional hydroxymethyl group.
tert-butyl 4-hydroxy-2-quinolone: Different core structure but similar functional groups.
Uniqueness
(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
特性
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B8024318.png)


![Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate](/img/structure/B8024342.png)
![7-(Hydroxymethyl)-2,4-dimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B8024365.png)

![Methyl 3-(((1H-benzo[d][1,2,3]triazol-1-yl)methyl)(benzyl)amino)propanoate](/img/structure/B8024375.png)



